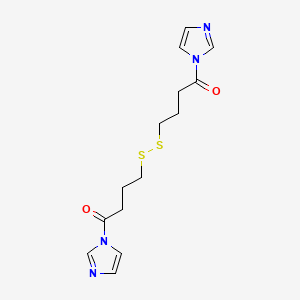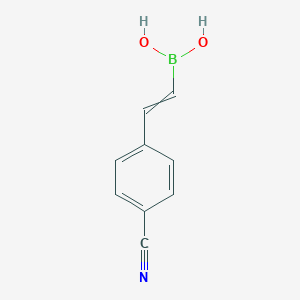
Sodium glucose-6 phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium glucose-6 phosphate is a phosphorylated form of glucose, where a phosphate group is attached to the sixth carbon of the glucose molecule. This compound plays a crucial role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. It is commonly found in cells and is essential for energy metabolism and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium glucose-6 phosphate can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase enzymes. The reaction involves the transfer of a phosphate group from ATP to glucose, forming glucose-6 phosphate. This reaction is typically carried out in an aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of glucose using immobilized enzymes to enhance efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound undergoes oxidation in the presence of glucose-6-phosphate dehydrogenase, forming 6-phosphogluconolactone and NADPH.
Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.
Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: NADP+ as a cofactor, glucose-6-phosphate dehydrogenase enzyme.
Isomerization: Phosphoglucose isomerase enzyme.
Hydrolysis: Glucose-6-phosphatase enzyme, aqueous solution.
Major Products:
Oxidation: 6-phosphogluconolactone and NADPH.
Isomerization: Fructose-6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
Scientific Research Applications
Sodium glucose-6 phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is essential for studying metabolic pathways such as glycolysis and the pentose phosphate pathway.
Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a condition that can lead to hemolytic anemia.
Industry: this compound is used in the production of biofuels and bioplastics through metabolic engineering and synthetic biology applications.
Mechanism of Action
Sodium glucose-6 phosphate exerts its effects by participating in key metabolic pathways. In glycolysis, it is converted to fructose-6-phosphate, which is further metabolized to produce energy. In the pentose phosphate pathway, it is oxidized to produce NADPH, which is essential for anabolic reactions and maintaining redox balance in cells. The compound also plays a role in glycogen synthesis and breakdown, acting as a precursor for glycogen storage.
Comparison with Similar Compounds
Glucose-1-phosphate: Another phosphorylated form of glucose involved in glycogen synthesis.
Fructose-6-phosphate: An isomer of glucose-6-phosphate that participates in glycolysis.
6-phosphogluconate: A product of glucose-6-phosphate oxidation in the pentose phosphate pathway.
Uniqueness: Sodium glucose-6 phosphate is unique due to its central role in multiple metabolic pathways. It serves as a key intermediate in both energy production and biosynthetic processes, making it indispensable for cellular metabolism. Its ability to be converted into various other metabolites highlights its versatility and importance in maintaining cellular functions.
Properties
IUPAC Name |
sodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLNVXMRZXIII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)


![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)



![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)
